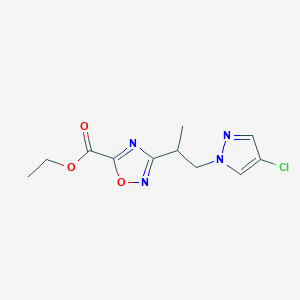

Ethyl 3-(1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-(1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a propan-2-yl group bearing a 4-chloropyrazole moiety. The ethyl ester at position 5 enhances its lipophilicity, making it suitable for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

ethyl 3-[1-(4-chloropyrazol-1-yl)propan-2-yl]-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O3/c1-3-18-11(17)10-14-9(15-19-10)7(2)5-16-6-8(12)4-13-16/h4,6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJKIMDBNFIJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C(C)CN2C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps:

Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 4-chloro-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with 4-chloroacetophenone under acidic conditions.

Alkylation: The next step involves the alkylation of the pyrazole ring with 2-bromo-1-chloropropane to introduce the propan-2-yl group.

Oxadiazole Ring Formation: The final step is the cyclization to form the oxadiazole ring. This is typically done by reacting the intermediate with ethyl chloroformate and sodium azide under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Hydrolysis

Oxadiazoles can undergo hydrolysis under acidic or basic conditions, leading to the formation of amides or carboxylic acids. This reaction is typically facilitated by the presence of water and can be catalyzed by acids or bases.

Nucleophilic Substitution

The chloro substituent on the pyrazole ring of Ethyl 3-(1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate can participate in nucleophilic substitution reactions. These reactions involve the replacement of the chloro group with a nucleophile, such as an amine or an alkoxide, under appropriate conditions.

Ring Opening Reactions

Oxadiazoles can undergo ring opening reactions, especially when treated with nucleophiles. This can lead to the formation of open-chain compounds, which may further react to form new heterocycles.

Data Tables

Given the lack of specific data on this compound, we can consider related compounds for general insights:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. Ethyl 3-(1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate has been evaluated for its potential to inhibit cancer cell proliferation.

Case Study:

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Pesticidal Activity

This compound has been investigated for its potential use as a pesticide. The pyrazole ring is known for its efficacy against various pests.

Case Study:

Field trials have shown that formulations containing this compound significantly reduce pest populations in crops such as corn and soybeans without adversely affecting beneficial insects .

Herbicidal Properties

Furthermore, the compound exhibits herbicidal activity against several weed species, making it a candidate for agricultural herbicides.

Data Table: Herbicidal Efficacy

| Weed Species | Effective Concentration (EC) | Reference |

|---|---|---|

| Amaranthus retroflexus | 50 g/ha | |

| Chenopodium album | 30 g/ha | |

| Setaria viridis | 40 g/ha |

Polymer Applications

The unique properties of this compound make it suitable for incorporation into polymer matrices.

Case Study:

Research indicates that polymers modified with this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and coatings .

Coating Formulations

The compound's ability to provide UV protection and chemical resistance has led to its use in advanced coating formulations.

Data Table: Performance Metrics of Coatings

| Property | Standard Coating | Coating with Ethyl Oxadiazole Compound |

|---|---|---|

| UV Resistance | Moderate | High |

| Chemical Resistance | Low | High |

| Mechanical Strength | Standard | Enhanced |

Mechanism of Action

The exact mechanism of action of Ethyl 3-(1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors involved in inflammation or cell proliferation. The presence of the pyrazole and oxadiazole rings suggests that it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the 1,2,4-Oxadiazole Ring

Ethyl 3-Methyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-21-4)

- Structure : Methyl group at position 3.

- Properties : Simpler substituent reduces steric hindrance and molecular weight (MW: ~169.1 g/mol).

- Applications : Often used as a precursor in synthesis. Lower complexity may limit biological activity compared to bulkier analogues .

Ethyl 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 861146-12-5)

- Structure : 4-Bromophenyl group at position 3.

- Properties : Higher molecular weight (297.1 g/mol) and increased lipophilicity due to the aromatic bromine. The bromine atom may enhance halogen bonding in target interactions .

- Applications: Potential use in materials science or as a kinase inhibitor scaffold.

Ethyl 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS 163719-82-2)

- Structure : 4-Trifluoromethylphenyl substituent.

- Properties : Strong electron-withdrawing CF₃ group increases metabolic stability and resistance to oxidation. MW: 286.2 g/mol .

- Applications : Likely explored in drug discovery for improved pharmacokinetics.

Ethyl 3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1246056-08-5)

Functional Group Modifications

Pyrazole vs. Pyrazine Derivatives

- Target Compound: The 4-chloropyrazole moiety offers a balance of electronic effects and moderate steric bulk. Pyrazoles are known for their roles in antitumor and antimicrobial agents .

- Pyrazine Analogues: Compounds like N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide () replace pyrazole with pyrazine, altering electronic properties and hydrogen-bonding capabilities.

Ester vs. Amide Derivatives

- Ethyl Ester : Enhances membrane permeability but may undergo hydrolysis in vivo.

- Amide Analogues : For example, 3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide () replaces the ester with a carboxamide, improving metabolic stability but reducing lipophilicity .

Biological Activity

Ethyl 3-(1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 1171337-26-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an oxadiazole ring, which is known for its biological significance. The molecular formula is with a molecular weight of 284.70 g/mol. Its structure includes a chloro-substituted pyrazole moiety, which enhances its pharmacological properties.

1. Anticancer Activity

The 1,2,4-oxadiazole derivatives have been widely studied for their anticancer properties. This compound exhibits significant inhibitory effects on various cancer cell lines. Research indicates that oxadiazole derivatives can target multiple pathways involved in cancer progression:

- Histone Deacetylase (HDAC) Inhibition : Compounds with oxadiazole scaffolds have shown to inhibit HDAC activity, leading to altered gene expression associated with cancer cell proliferation and survival .

- Telomerase Activity : Some studies suggest that these compounds may inhibit telomerase activity, a critical enzyme in cancer cell immortality .

Biological Activities Overview

The following table summarizes the biological activities associated with this compound and related oxadiazole derivatives:

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:

- In vitro Studies : A study demonstrated that a derivative similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics against various human cancer cell lines .

- Mechanism-Based Approaches : Research focusing on mechanism-based approaches revealed that the compound effectively targets thymidylate synthase and topoisomerase II, which are vital for DNA synthesis and repair in cancer cells .

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile for this compound compared to traditional chemotherapeutics, suggesting it may be suitable for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are reported for Ethyl 3-(1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl)-1,2,4-oxadiazole-5-carboxylate?

The compound can be synthesized via cyclocondensation and alkylation reactions. For example, similar oxadiazole derivatives are prepared by reacting ester precursors with hydroxylamine derivatives under reflux conditions, followed by purification via silica gel chromatography (25% EtOAc in petroleum ether) . Key steps include:

- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using nitrile or amide intermediates.

- Alkylation : Introduction of the 4-chloro-pyrazole moiety via nucleophilic substitution.

- Purification : Column chromatography and TLC monitoring (PE/EtOAc = 1:1, Rf = 0.5) ensure purity .

Q. How is the structural identity of this compound validated in academic research?

X-ray crystallography is the gold standard. For instance, ethyl pyrazole-carboxylate analogs are crystallized from ethyl acetate, and structures are solved using SHELX software for refinement . Bond lengths and angles (e.g., dihedral angles between aromatic rings) are compared to theoretical values to confirm geometry . NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and LCMS further validate purity and functional groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

- <sup>1</sup>H NMR : Peaks for ethyl ester protons (δ ≈ 1.3–4.3 ppm), pyrazole protons (δ ≈ 6.0–8.8 ppm), and oxadiazole protons (δ ≈ 8.6–9.7 ppm) .

- LCMS : To confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and detect intermediates .

- FT-IR : Stretching vibrations for C=O (≈1700 cm<sup>−1</sup>) and C-N (≈1250 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can computational chemistry tools like Multiwfn aid in studying this compound’s electronic properties?

Multiwfn enables wavefunction analysis to calculate:

- Electrostatic potential (ESP) : Maps electron-rich/poor regions for predicting reactivity .

- Bond order analysis : Quantifies bond strength in the oxadiazole ring .

- Orbital composition : Identifies contributions of heteroatoms (N, O) to frontier orbitals, critical for understanding charge-transfer interactions .

Q. What strategies address low yields in the synthesis of this compound?

- Optimize reaction conditions : Higher yields (e.g., 64% vs. 35%) are achieved by adjusting stoichiometry (e.g., excess N-methylethanamine) and temperature (0°C vs. 80°C) .

- Catalyst screening : Acid catalysts (e.g., TsOH) improve cyclization efficiency .

- Workup modifications : Quenching with brine and multiple EtOAc extractions reduce product loss .

Q. How do researchers resolve contradictions in spectroscopic data?

Q. What mechanistic insights exist for the formation of the 1,2,4-oxadiazole ring?

The reaction likely proceeds via:

- Nucleophilic attack : Hydroxylamine attacks a nitrile or ester carbonyl, forming an amidoxime intermediate.

- Cyclodehydration : Acid catalysis (e.g., TsOH) promotes ring closure via elimination of H2O .

Computational studies (e.g., transition state modeling) can validate this pathway .

Methodological Challenges & Solutions

Q. How to handle hygroscopicity or instability during storage?

Q. What crystallographic software is recommended for structural analysis?

Q. How to design bioactivity assays for this compound?

- Target selection : Prioritize enzymes (e.g., kinases) based on pyrazole-oxadiazole pharmacophores .

- In vitro screening : Use fluorescence polarization for binding affinity or microplate assays for IC50 determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.